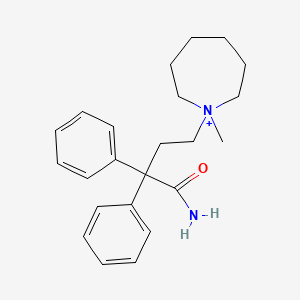

N-Methyl buzepide

Description

Structure

3D Structure

Properties

CAS No. |

23724-95-0 |

|---|---|

Molecular Formula |

C23H31N2O+ |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C23H30N2O/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26)/p+1 |

InChI Key |

HDGFUOKLIQJQCS-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Canonical SMILES |

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Other CAS No. |

23724-95-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl Buzepide

Approaches to N-Methylation in Organic Synthesis

The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis. For a molecule like N-Methyl buzepide (B11999227), which features a quaternary nitrogen, methylation is the key step that imparts its characteristic charge and structure. This can be achieved through various strategies.

Direct N-methylation typically involves the reaction of a precursor amine with a methylating agent. In the context of synthesizing N-Methyl buzepide, this would involve the methylation of its tertiary amine precursor, buzepide (1-(3-carbamoyl-3,3-diphenylpropyl)azepane).

Common laboratory methods for N-methylation of amines that could be applied include:

Eschweiler-Clarke Reaction : A classic method that utilizes formic acid and formaldehyde (B43269) to methylate primary or secondary amines. For a tertiary amine like buzepide, this specific reaction is not directly applicable for quaternization.

Reductive Amination : A more general approach involves reacting an amine with formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This is highly effective for converting primary and secondary amines to their methylated counterparts.

Use of Methylating Agents : Reagents such as methyl iodide (CH₃I), dimethyl sulfate, or methyl triflate are commonly used to alkylate amines. For the synthesis of a quaternary ammonium (B1175870) salt like this compound from its tertiary amine precursor, these agents are ideal. Iridium-catalyzed N-methylation protocols have also been developed as a modern, highly efficient alternative for methylating complex molecules. rsc.org

The most direct and widely documented method for the formation of the this compound cation is through the quaternization of its tertiary amine precursor, buzepide. The reaction of buzepide with methyl iodide (CH₃I) results in the formation of Buzepide Methiodide (Metazepium iodide), the iodide salt of this compound. guidechem.comsrikem.com

This reaction is a standard Sₙ2 substitution where the nucleophilic nitrogen atom of the azepane ring in buzepide attacks the electrophilic methyl group of methyl iodide. The iodide ion becomes the counter-ion to the newly formed quaternary ammonium cation, this compound. guidechem.com Buzepide methiodide is described as an organic iodide salt of buzepide and a cholinergic antagonist. guidechem.comencyclopedia.pub

Reaction Scheme: Buzepide + Methyl Iodide → this compound cation + Iodide anion (Buzepide Methiodide)

Direct N-Methylation Strategies

Spectroscopic and Chromatographic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential to elucidate the complex structure. Key signals would include those for the aromatic protons of the two phenyl rings, the aliphatic protons of the azepane ring and propyl chain, and a distinct signal for the N-methyl group protons. frontiersin.org

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular weight and formula of the this compound cation (C₂₃H₃₁N₂O⁺), which has a calculated molecular weight of approximately 351.24 Da. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups, such as the C=O stretch of the primary amide, C-H stretches of the aromatic and aliphatic groups, and C-N bond vibrations. nih.gov

Electrochemical Methods : The electrochemical behavior of buzepide methiodide (BZP) has been studied using voltammetry. At a titanium dioxide nanoparticle-modified carbon paste electrode, it exhibits a quasireversible peak with an oxidation potential of +0.649 V and a reduction peak at +0.459 V. encyclopedia.pubmdpi.com An irreversible oxidation peak was also noted at +0.945 V. encyclopedia.pubmdpi.com These methods are particularly useful for quantitative determination in various samples. ebi.ac.uk

| Parameter | Potential (V) vs. Ag/AgCl | Description |

|---|---|---|

| Oxidation Peak 1 | +0.649 | Quasireversible |

| Reduction Peak 1 | +0.459 | Quasireversible |

| Oxidation Peak 2 | +0.945 | Irreversible |

Exploration of Structural Analogues and Derivatives of this compound

The diphenylpropane core of this compound offers a scaffold for the synthesis of numerous structural analogues with potentially varied chemical properties.

The synthesis of related diphenylpropane structures often utilizes 1,3-diphenylpropane-1,3-dione (B8210364) as a versatile starting material. nih.gov This β-diketone can be used to synthesize a wide array of heterocyclic compounds. Research has demonstrated the utility of this scaffold in creating thioamide, thiazolidine, and thiophene (B33073) derivatives. nih.gov While not direct precursors to this compound, these synthetic routes illustrate the chemical tractability of the core diphenylpropane structure and the potential for creating a diverse library of related molecules. nih.govgoogle.com

Stereochemistry is a critical aspect of molecular design. The structure of this compound contains a chiral center at the carbon atom bonded to the two phenyl groups, the carbamoyl (B1232498) group (-C(=O)NH₂), and the propyl chain.

Chirality : This carbon is a stereocenter because it is attached to four different groups. Consequently, this compound can exist as a pair of enantiomers (R and S forms).

Synthesis : Standard, non-stereoselective synthesis of buzepide and its subsequent methylation would result in a racemic mixture, containing equal amounts of both enantiomers. ncats.io

Nomenclature : The molecule is designated as achiral in some sources, which appears to be incorrect given the presence of the stereocenter. nih.gov More accurately, it is described as being used in its racemic form. ncats.io There are no E/Z isomers as there are no relevant double bonds in the core structure. uou.ac.in The synthesis of a single enantiomer would require either a stereoselective synthetic pathway or the resolution of the racemic mixture.

Electrochemical Characterization and Redox Behavior of N Methyl Buzepide

Voltammetric Techniques for N-Methyl Buzepide (B11999227) Analysis

Various voltammetric methods have been employed to study the electrochemical signature of N-Methyl buzepide, providing insights into its reaction mechanisms and enabling quantitative analysis. lookchemmall.comelectrochemsci.org These techniques, including cyclic voltammetry, linear sweep voltammetry, and differential pulse voltammetry, offer high sensitivity and relatively short analysis times. lookchemmall.com

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been instrumental in characterizing the redox behavior of this compound. lookchemmall.com In a typical experiment using a glassy carbon electrode in a Britton-Robinson (BR) buffer at pH 2.5, this compound exhibits a pair of quasireversible peaks. lookchemmall.comelectrochemsci.org The anodic (oxidation) peak potential (Epa) appears at approximately +0.540 V, and the cathodic (reduction) peak potential (Epc) is observed at around +0.306 V when scanned at 10 mV s⁻¹. lookchemmall.comelectrochemsci.org

Table 1: Cyclic Voltammetry Peak Potentials of this compound at pH 2.5

| Parameter | Value (vs. Ag/AgCl) |

|---|---|

| Anodic Peak Potential (Epa) | +0.540 V |

| Cathodic Peak Potential (Epc) | +0.306 V |

Data obtained at a scan rate of 10 mV s⁻¹ in BR buffer. lookchemmall.comelectrochemsci.org

Linear Sweep Voltammetry Investigations

Linear sweep voltammetry (LSV) has also been utilized in the electrochemical investigation of this compound. lookchemmall.comelectrochemsci.org This technique, which involves scanning the potential in one direction, corroborates the findings from cyclic voltammetry regarding the oxidation process. electrochemsci.org LSV experiments performed at a scan rate of 100 mV s⁻¹ show a well-defined oxidation peak, confirming the electrochemical activity of the compound under these conditions. electrochemsci.orgresearchgate.net As with CV, the process observed in LSV is found to be largely diffusion-controlled. lookchemmall.com

Differential Pulse Voltammetry Applications

Differential pulse voltammetry (DPV) has been successfully applied for the sensitive quantitative determination of this compound. lookchemmall.com This technique offers improved resolution and lower detection limits compared to other voltammetric methods. lookchemmall.comlibretexts.org For analytical purposes, the anodic peak is typically chosen due to its better sensitivity and peak shape compared to the cathodic peak. lookchemmall.com

Optimal DPV measurements for this compound in a BR buffer of pH 2.5 were achieved with a pulse amplitude of 50 mV, a pulse width of 30 ms, and a scan rate of 20 mV s⁻¹. lookchemmall.comelectrochemsci.org Under these optimized conditions, a linear relationship between the peak current and the concentration of this compound was established in the range of 1.6 x 10⁻⁶ M to 1.7 x 10⁻⁵ M. lookchemmall.comelectrochemsci.org The method demonstrated high sensitivity, with a calculated limit of detection (LOD) of 1.13 x 10⁻⁶ M. lookchemmall.comelectrochemsci.org This indicates the suitability of DPV for the trace analysis of this compound in various samples, including pharmaceutical formulations. lookchemmall.com

Table 2: Optimized Parameters for Differential Pulse Voltammetry of this compound

| Parameter | Optimal Value |

|---|---|

| Buffer | Britton-Robinson (BR) |

| pH | 2.5 |

| Pulse Amplitude | 50 mV |

| Pulse Width | 30 ms |

| Scan Rate | 20 mV s⁻¹ |

Data from studies on quantitative analysis of this compound. lookchemmall.comelectrochemsci.org

Influence of Experimental Parameters on Electrochemical Responses

The electrochemical response of this compound is significantly affected by experimental conditions such as the pH of the supporting electrolyte and the potential scan rate. lookchemmall.com Understanding these influences is crucial for optimizing analytical methods and for elucidating the electrode reaction mechanism. lookchemmall.comnih.gov

pH Dependence of Redox Potentials

The electrochemical oxidation of this compound is highly dependent on the pH of the medium. lookchemmall.comresearchgate.net Studies conducted over a pH range of 1.0 to 10.0 revealed that the compound is oxidized only within the acidic to neutral range (pH 1.0 to 7.4), with no oxidation peak observed beyond pH 7.4. researchgate.net

As the pH increases, the anodic peak potential (Epa) shifts towards more positive values, indicating that protons are involved in the electrode reaction. researchgate.net This relationship between Epa and pH confirms that the oxidation process is facilitated at lower pH values. researchgate.net While the compound is electroactive across a range of acidic pH levels, the sharpest and most well-defined anodic peaks are observed in a Britton-Robinson buffer at pH 2.5, which was consequently selected as the optimal pH for further analytical studies. lookchemmall.comelectrochemsci.org The involvement of protons in the rate-determining step is consistent with a proposed mechanism involving a two-proton, two-electron transfer. lookchemmall.com

Table 3: Effect of pH on Anodic Peak Potential (Epa) of this compound

| pH of BR Buffer | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) |

|---|---|

| 2.5 | ~0.54 |

| 3.5 | Shifts positive |

| 4.5 | Shifts positive |

| 5.5 | Shifts positive |

| 6.5 | Shifts positive |

| 7.4 | Shifts positive |

Data from cyclic voltammograms at a scan rate of 10 mV s⁻¹. lookchemmall.com

Scan Rate Effects on Current Response

The effect of the potential scan rate (ν) on the peak currents of this compound provides insight into the nature of the electrode process. lookchemmall.com Investigations have shown that for the oxidation process, the peak current increases with the scan rate. lookchemmall.com A linear relationship is observed when the logarithm of the anodic peak current (log ipa) is plotted against the logarithm of the scan rate (log ν) over a range of 5 to 500 mV s⁻¹. lookchemmall.comelectrochemsci.org

The slope of this plot is approximately 0.457, which is close to the theoretical value of 0.5 for a purely diffusion-controlled process. lookchemmall.com This suggests that the rate at which this compound is oxidized at the electrode surface is primarily governed by its diffusion from the bulk solution to the electrode. lookchemmall.comresearchgate.net Similarly, the reduction current was found to be diffusion-controlled at scan rates between 5 and 50 mV s⁻¹. lookchemmall.comelectrochemsci.org This diffusion-controlled nature is a key characteristic used in the development of quantitative analytical methods. lookchemmall.com

Electrolyte Composition and Ionic Strength Considerations

The choice of supporting electrolyte and its ionic strength are critical factors that influence the electrochemical response of this compound. lookchemmall.com The ionic strength of a solution, which is a measure of the concentration of ions, affects the activity of the electroactive species and can alter the structure of the electrical double layer at the electrode-solution interface. researchgate.netbyjus.com This, in turn, can impact the rate of electron transfer and the measured peak potentials. researchgate.net

In studies of this compound, various electrolytes have been utilized to determine the optimal conditions for its analysis. lookchemmall.com Research has shown that the electrochemical response, particularly the resolution of the voltammetric peaks, is highly dependent on the electrolyte system used. lookchemmall.com A highly resolved, diffusion-controlled oxidation peak was notably observed in a Britton-Robinson (BR) buffer at a pH of 2.5, making this the preferred medium for analytical applications. lookchemmall.comelectrochemsci.org The investigation of different buffer systems underscores the importance of controlling the electrolyte composition and pH to achieve reproducible and sensitive measurements. lookchemmall.com

| Electrolyte System | Investigated pH Range | Reference |

|---|---|---|

| Sulphuric acid | 1 - 2 | lookchemmall.com |

| Acetate buffer (0.2 M) | 3.5 - 5.6 | lookchemmall.com |

| Britton-Robinson buffer (0.04 M) | 2.5 - 10 | lookchemmall.com |

Proposed Electrochemical Reaction Mechanisms of this compound

Understanding the reaction mechanism provides insight into the redox behavior of a molecule. For this compound, the electrochemical process is proposed to be a quasireversible, pH-dependent reaction involving the transfer of two electrons and two protons. lookchemmall.comelectrochemsci.org

| Parameter | Finding | Reference |

|---|---|---|

| Electrochemical Process | Quasireversible and pH-dependent | lookchemmall.comelectrochemsci.org |

| Number of Electrons (n) | 2 | lookchemmall.com |

| Number of Protons (H+) | 2 | lookchemmall.com |

| Reaction Site | Oxidation of the amide (-CONH2) group to a carboxylic acid (-COOH) group | lookchemmall.com |

| Supporting Evidence | Bulk electrolysis followed by IR spectroscopy of the product | lookchemmall.comelectrochemsci.org |

Analytical Method Development for this compound in Research Matrices

Based on the electrochemical characterization, a sensitive and rapid analytical method was developed for the quantification of this compound in pharmaceutical tablet formulations. lookchemmall.com Differential pulse voltammetry (DPV) was selected for this application due to its high sensitivity and good resolution. lookchemmall.combrown.edu

The method was optimized by selecting the anodic peak of this compound in a Britton-Robinson buffer at pH 2.5. lookchemmall.comelectrochemsci.org Under these optimized conditions, the peak current showed a linear relationship with the concentration of this compound. lookchemmall.com The developed DPV method was validated for its precision and accuracy through recovery studies using the standard addition method on pre-analyzed tablet formulations. lookchemmall.com The results demonstrated the successful application of the method for the determination of this compound in a complex matrix like a pharmaceutical tablet, highlighting its simplicity, sensitivity, and low cost compared to other analytical techniques. lookchemmall.comelectrochemsci.org

| Analytical Parameter | Value | Reference |

|---|---|---|

| Technique | Differential Pulse Voltammetry (DPV) | lookchemmall.com |

| Working Electrode | Glassy Carbon Electrode | lookchemmall.comelectrochemsci.org |

| Optimal Medium | Britton-Robinson (BR) buffer (pH 2.5) | lookchemmall.comelectrochemsci.org |

| Linear Concentration Range | 1.6 x 10-6 M to 1.7 x 10-5 M | lookchemmall.com |

| Limit of Detection (LOD) | 1.13 x 10-6 M | lookchemmall.comelectrochemsci.org |

| Limit of Quantitation (LOQ) | 1.5 x 10-6 M | lookchemmall.com |

| Correlation Coefficient (r) | 0.9978 | lookchemmall.com |

Table of Mentioned Compounds

| Compound Name | Synonyms | CAS Number | Reference |

|---|---|---|---|

| This compound | Buzepide methiodide, Metazepium ion, Metazepium cation | 23724-95-0 | lookchemmall.comnih.gov |

| Sulphuric acid | - | 7664-93-9 | lookchemmall.com |

| Acetic acid | (Component of Acetate buffer) | 64-19-7 | lookchemmall.com |

| Boric acid | (Component of Britton-Robinson buffer) | 10043-35-3 | lookchemmall.com |

| Phosphoric acid | (Component of Britton-Robinson buffer) | 7664-38-2 | lookchemmall.com |

Molecular Interactions and Biochemical Studies of N Methyl Buzepide

Investigation of N-Methyl Buzepide (B11999227) Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids is a critical area of study, providing insights into potential therapeutic applications and the fundamental mechanisms of drug action. N-Methyl buzepide, also known as buzepide methiodide, has been the subject of such investigations to elucidate its binding properties with deoxyribonucleic acid (DNA).

Studies have revealed that this compound primarily interacts with DNA through an intercalative binding mode. ebi.ac.uk Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.comscielo.org.mxatdbio.com This mode of binding is supported by electrochemical studies where a positive shift in the peak potential of this compound was observed at a DNA-modified glassy carbon electrode (GCE). ebi.ac.uk Such a shift is indicative of intercalation. ebi.ac.uk Spectroscopic techniques, including spectrofluorometry and UV-vis absorption, have further corroborated this binding mechanism. ebi.ac.uk

The binding constant (K) for the interaction between this compound and calf thymus DNA has been determined to be 1.908 × 10⁵ M⁻¹, with a stoichiometry (n) of approximately 0.982. ebi.ac.uk This suggests a relatively strong interaction with a binding ratio close to 1:1.

| Parameter | Value | Reference |

| Binding Constant (K) | 1.908 × 10⁵ M⁻¹ | ebi.ac.uk |

| Stoichiometry (n) | 0.982 | ebi.ac.uk |

Electrochemical biosensors offer a sensitive and rapid platform for studying drug-DNA interactions. creative-biolabs.comresearchtrends.netnih.gov A DNA biosensor, created by immobilizing calf thymus DNA on a glassy carbon electrode (GCE), has been effectively used to probe the interaction with this compound. ebi.ac.uk

In these studies, this compound exhibited a quasi-reversible peak in a Britton-Robinson buffer at pH 5.0 at a bare GCE. ebi.ac.uk When the electrode was modified with DNA, a positive shift in the peak potential of this compound was observed, which, as mentioned, points to an intercalative binding mode. ebi.ac.uk This biosensor approach not only confirms the mode of interaction but also allows for the calculation of key binding parameters like the binding constant and stoichiometry. ebi.ac.uk The use of such biosensors provides a valuable tool for understanding the interactions of compounds like this compound with DNA in an environment that can mimic physiological conditions. ebi.ac.uk

Binding Mechanisms with DNA (e.g., Intercalation, Groove Binding)

Assessment of this compound Binding to Proteins

The interaction of drugs with plasma proteins, such as serum albumin, is a crucial factor in their distribution and efficacy. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). nih.gov

Voltammetric and spectroscopic methods have been employed to investigate the interaction between this compound and Human Serum Albumin (HSA). ebi.ac.uk Using an HSA-modified glassy carbon electrode (GCE), researchers observed that the peak potential of this compound shifted to a more positive potential compared to the bare electrode. ebi.ac.uk This suggests a hydrophobic interaction between the drug and the protein. ebi.ac.uk

Furthermore, the decrease in the peak currents of this compound with the addition of HSA at a bare GCE, along with a positive shift in peak potential, supports the formation of an this compound-HSA complex. ebi.ac.uk Spectroscopic studies using Fourier-transform infrared (FT-IR) and circular dichroism (CD) have shown that the secondary structure of the protein is altered upon interaction with this compound. ebi.ac.uk

Electrochemical data has been used to quantify the binding of this compound to HSA. ebi.ac.uk The binding constant (K) for this interaction was calculated to be a significant 9.33 x 10⁶ M⁻¹, indicating a very strong binding affinity. ebi.ac.uk The binding ratio was determined to be 1:2, suggesting that two molecules of this compound bind to one molecule of HSA. ebi.ac.uk

| Parameter | Value | Reference |

| Binding Constant (K) | 9.33 x 10⁶ M⁻¹ | ebi.ac.uk |

| Binding Ratio (HSA:BZP) | 1:2 | ebi.ac.uk |

Spectroscopic and Voltammetric Probes of Protein Interaction (e.g., Bovine Serum Albumin)

Theoretical and Computational Modeling of Biomolecular Interactions

While specific computational modeling studies for this compound's interactions with nucleic acids and proteins are not detailed in the provided search results, this field represents a powerful tool for understanding such biomolecular interactions at an atomic level. frontiersin.orgnih.govfrontiersin.org Computational approaches, such as molecular docking and molecular dynamics simulations, can complement experimental data by predicting binding modes, calculating binding affinities, and identifying key interacting residues. nih.govscielo.org.mx

These methods are instrumental in rational drug design and in providing a deeper understanding of the mechanisms underlying the observed experimental results. frontiersin.orgscielo.org.mx For a compound like this compound, computational modeling could further elucidate the specifics of its intercalation into DNA and its hydrophobic interactions with serum albumin, offering a more complete picture of its biochemical behavior.

Molecular Docking Simulations of this compound-Biomolecule Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. kallipos.gr The process involves predicting the binding mode and affinity, often expressed as a docking score, which can help in identifying key interacting residues and the nature of the forces involved (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net

Were molecular docking simulations to be performed on this compound and a target like HSA, the simulation would aim to predict the precise binding pocket and the orientation of the this compound molecule within it. The results would likely highlight interactions between the diphenyl and azepane moieties of this compound and the hydrophobic residues within the binding site of HSA, corroborating the experimental findings.

Table 1: Experimental Binding Data for Buzepide Methiodide with Human Serum Albumin (HSA)

| Interacting Molecules | Technique | Binding Constant (K) | Stoichiometry (n) | Reference |

| Buzepide Methiodide & HSA | Electrochemical | 9.33 x 10⁶ M⁻¹ | 1:2 (Drug:Protein) | nih.gov |

This table summarizes the experimentally determined binding affinity of buzepide methiodide with HSA. The high binding constant suggests a strong interaction between the compound and the protein. nih.gov

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations provide a powerful theoretical framework for investigating the electronic structure and energetics of molecular systems. riken.jp These methods can be used to calculate the interaction energies between a ligand and a biomolecule with a high degree of accuracy, offering insights that complement experimental and molecular docking studies. riken.jp Techniques such as Density Functional Theory (DFT) are often employed to analyze the nature of intermolecular forces, including electrostatic interactions, van der Waals forces, and charge transfer. researchgate.net

Similar to molecular docking, specific quantum chemical calculation studies focused on the interaction energies of this compound with biomolecules have not been identified in the reviewed scientific literature. Such studies would involve calculating the energy of the this compound-biomolecule complex and subtracting the energies of the individual, non-interacting molecules. This energy difference provides the interaction energy, a key determinant of binding affinity.

Experimental studies on buzepide methiodide have also explored its interaction with DNA, suggesting an intercalative mode of binding with a calculated binding constant of 1.908 × 10⁵ M⁻¹. ebi.ac.ukresearchgate.net Quantum chemical calculations could further illuminate the specific electronic interactions, such as π-π stacking between the phenyl rings of this compound and the DNA base pairs, that stabilize such a complex.

Preclinical Pharmacological Investigations of N Methyl Buzepide in Non Human Systems

Receptor Binding Profiles in Model Systems (e.g., in vitro assays)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. For N-Methyl buzepide (B11999227), this profile is theoretically centered on cholinergic receptors.

N-Methyl buzepide is structurally derived from buzepide, a known cholinergic antagonist. nih.govebi.ac.uk The addition of a methyl group to the tertiary amine of buzepide results in a quaternary ammonium (B1175870) compound, a structural feature common to many peripherally acting antimuscarinic agents like trospium (B1681596) chloride and glycopyrronium. oup.comresearchgate.net Based on this class, this compound is hypothesized to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).

This antagonism would involve binding to the orthosteric site on the receptor, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine, and preventing receptor activation. patsnap.comjove.com Many quaternary ammonium anticholinergics exhibit low selectivity across the five muscarinic receptor subtypes (M1-M5). researchgate.net It is therefore plausible that this compound is a non-selective muscarinic antagonist, binding with similar affinity to M1, M2, and M3 receptors, which are the most pharmacologically characterized in peripheral tissues. clinicalpub.comcas.cz

Hypothetical Muscarinic Receptor Binding Affinities for this compound (Based on data for the non-selective quaternary ammonium antagonist, trospium chloride)

| Receptor Subtype | Hypothetical pKi Value | Binding Characteristic |

| M1 (neuronal) | ~9.1 | High Affinity |

| M2 (cardiac) | ~9.2 | High Affinity |

| M3 (glandular/smooth muscle) | ~9.3 | High Affinity |

| M4 (CNS/striatum) | ~9.0 | High Affinity |

| M5 (CNS) | ~8.6 | High Affinity |

| Note: This table is illustrative and based on the known profile of trospium chloride. clinicalpub.com Actual experimental values for this compound are not available in published literature. |

While the primary target of this compound is presumed to be the muscarinic receptor system, some drugs with anticholinergic properties have been shown to interact with other neurotransmitter receptors. Notably, a study investigating the N-methyl-D-aspartate (NMDA) antagonist properties of various anticholinergic drugs found that some compounds, such as benactyzine (B1667973) and procyclidine, exhibited NMDA antagonist activity, whereas classical antagonists like atropine (B194438) and scopolamine (B1681570) did not. capes.gov.br

Currently, there is no published preclinical evidence to suggest that buzepide or its N-methyl derivative possesses significant affinity for the NMDA receptor complex. Therefore, any potential interaction remains purely theoretical and is likely to be insignificant compared to its potent muscarinic receptor antagonism. Significant affinity for other major neurotransmitter receptors, such as adrenergic or dopaminergic receptors, is not a known characteristic of this compound class.

Muscarinic Receptor Interactions (Hypothetical, based on broader class)

Enzyme Modulation Studies in Cell-Free or Cellular Assays (non-human origin)

The principal mechanism of action for this compound is receptor blockade, not direct enzyme modulation. ebi.ac.ukmdpi.com Preclinical literature lacks specific studies evaluating the direct effects of this compound on enzyme activity in cell-free or cellular assays.

However, as a muscarinic receptor antagonist, this compound would indirectly modulate the activity of enzymes that are downstream in muscarinic signaling cascades. For instance, by blocking M2 and M4 receptors, which are coupled to inhibitory G-proteins (Gi/o), this compound would prevent the acetylcholine-mediated inhibition of adenylyl cyclase. cas.czoup.com This effect is a consequence of receptor antagonism, not a direct interaction with the enzyme itself.

Investigation of Cellular Pathway Modulation in In Vitro Non-Human Cell Lines

The antagonistic action of this compound at muscarinic receptors is expected to directly modulate key intracellular signaling pathways that are normally activated by acetylcholine.

Muscarinic receptor subtypes M1, M3, and M5 are coupled to Gq/11 proteins. cas.czmdpi.com Activation of this G-protein initiates a cascade involving the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. oup.com

As a competitive antagonist, this compound would theoretically block the activation of this pathway by acetylcholine or other muscarinic agonists. In a non-human cell line expressing M1 or M3 receptors, treatment with this compound would be expected to inhibit the agonist-induced increase in intracellular calcium concentration. researchgate.net

Theoretical Effect of this compound on Agonist-Induced Calcium Mobilization (Illustrative data for a hypothetical non-human cell line expressing M3 receptors)

| Experimental Condition | Intracellular [Ca2+] (nM) | Pathway Modulation |

| Basal (Resting Cells) | 100 | No change |

| + Muscarinic Agonist (e.g., Carbachol) | 850 | Gq/11-PLC-IP3 pathway activated |

| + this compound (Pre-incubation) | 110 | No change from basal |

| + this compound then + Muscarinic Agonist | 125 | Gq/11-PLC-IP3 pathway inhibited |

| Note: This table presents hypothetical data to illustrate the expected inhibitory effect of a muscarinic antagonist on calcium signaling. |

In addition to calcium signaling, this compound would modulate other significant intracellular cascades. The M2 and M4 receptor subtypes are coupled to inhibitory G-proteins (Gi/o), which suppress the activity of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comoup.com

By antagonizing M2 and M4 receptors, this compound would block this inhibitory signal. In a cellular context where these receptors are stimulated by an agonist, the presence of this compound would lead to a disinhibition of adenylyl cyclase, preventing the expected decrease in cAMP levels. Consequently, downstream pathways regulated by cAMP and its primary effector, protein kinase A (PKA), would be altered. Similarly, the protein kinase C (PKC) pathway, activated by diacylglycerol (DAG) from the calcium signaling cascade, would be inhibited by this compound's blockade of M1, M3, and M5 receptors. cas.czoup.com

Calcium Signaling Pathways

Biochemical Impact on Metabolic Pathways in Model Organisms (e.g., in vitro or microbial)

Following a comprehensive review of publicly available scientific literature, no specific studies on the biochemical impact of this compound on the metabolic pathways in in vitro or microbial model organisms were identified. Consequently, there is no research data to report on the enzymatic conversion, metabolic intermediates, or the influence of this compound on specific metabolic pathways in these non-human systems. The search included databases for peer-reviewed articles and patents, yielding no results for the biotransformation or microbial degradation of this compound.

Therefore, data tables and detailed research findings for this specific area of investigation cannot be provided.

Advanced Analytical Methodologies and Research Applications of N Methyl Buzepide

Spectroscopic Techniques in Quantitative and Qualitative Analysis

Spectroscopy is fundamental to the structural analysis of N-Methyl buzepide (B11999227), providing insights into its molecular framework and the functional groups present.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule, making it invaluable for the structural elucidation of N-Methyl buzepide and its derivatives. The vibrational spectrum of a molecule serves as a unique fingerprint, with specific absorption bands corresponding to the stretching and bending of chemical bonds.

In studies involving the electrochemical oxidation of buzepide methiodide, IR spectroscopy has been used to confirm the resulting structural changes. lookchemmall.com For instance, the spectrum of the parent compound shows a characteristic medium intensity band for the N-H stretch of the primary amide group (–CONH₂) and a sharp, strong band for the carbonyl (C=O) stretch. lookchemmall.com Following oxidation, analysis of the product by IR spectroscopy can reveal significant changes. The disappearance of the N-H stretching band and the appearance of a new broad peak corresponding to an O-H group would indicate the conversion of the amide. lookchemmall.com Furthermore, a shift in the carbonyl peak to a different wavenumber can provide evidence of changes in the adjacent chemical environment, confirming the formation of a new molecular structure. lookchemmall.com This demonstrates the utility of IR spectroscopy in tracking chemical transformations and elucidating the structure of reaction products.

Key functional groups in this compound that can be identified using IR spectroscopy include:

Aromatic C-H bonds: Stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H bonds: Stretching vibrations from the azepane ring and ethyl chain appear just below 3000 cm⁻¹.

Carbonyl C=O bond: The amide carbonyl group gives a strong absorption band, typically in the region of 1630-1690 cm⁻¹. lookchemmall.com

Amide N-H bond: The primary amide shows N-H stretching bands, while its absence in certain derivatives can be confirmed. lookchemmall.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed molecular characterization of organic compounds like this compound. google.com It provides precise information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H-NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include:

Aromatic Protons: The protons on the two phenyl rings would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

Aliphatic Protons: The protons of the azepane ring and the ethyl bridge would produce signals in the aliphatic region (δ 1.5-3.5 ppm). The protons closer to the quaternary nitrogen would be shifted downfield.

N-Methyl Protons: The methyl group attached to the quaternary nitrogen would yield a distinct singlet, shifted downfield due to the positive charge on the nitrogen atom.

Amide Protons: The two protons of the primary amide group (-CONH₂) would appear as one or two broad signals.

¹³C-NMR Spectroscopy: A proton-decoupled ¹³C-NMR spectrum gives a single peak for each non-equivalent carbon atom, providing a direct count of the unique carbons in the molecule. bhu.ac.inqorganica.es For this compound, this would be highly informative:

Carbonyl Carbon: The amide carbonyl carbon would have a characteristic signal in the downfield region (δ 170-180 ppm). libretexts.org

Aromatic Carbons: The carbons of the two phenyl rings would produce several signals in the δ 125-150 ppm range. libretexts.org The quaternary carbon to which the phenyl rings are attached would also be identifiable.

Aliphatic Carbons: The carbons of the azepane ring, the ethyl chain, and the N-methyl group would appear in the upfield region of the spectrum (δ 10-70 ppm). libretexts.org

Together, these NMR techniques allow for a complete mapping of the molecular structure, confirming the connectivity of atoms and providing the definitive characterization of the this compound cation.

Infrared (IR) Spectroscopy for Structural Elucidation

Chromatographic Separation Techniques for this compound and Metabolites (non-human)

Chromatography is essential for separating this compound from complex matrices, such as in reaction mixtures or non-human biological samples, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its related compounds. mimedb.org Reverse-phase (RP-HPLC) methods are commonly employed, where separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. chemicalbook.com

Research has demonstrated successful HPLC methods for the separation and quantification of buzepide derivatives. mimedb.org One method developed for the simultaneous determination of buzepide methyl iodide and other active substances utilized a strong cation exchange (SCX) column. mimedb.org Another approach described the separation of the related compound buzepide on a reverse-phase Newcrom R1 column. lookchemmall.com These methods highlight the adaptability of HPLC for analyzing this class of compounds. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. lookchemmall.com

Below is an interactive table summarizing exemplary HPLC conditions used for the analysis of buzepide derivatives.

| Parameter | Method 1 (Buzepide Methyl Iodide) mimedb.org | Method 2 (Buzepide) lookchemmall.com |

| Column | Phenomenex Spherisorb 5SCX (5 µm, 250x4.6 mm) | Newcrom R1 (5 µm, 150x4.6 mm) |

| Mobile Phase | Methanol / 0.03M (NH₄)₂HPO₄ (pH 6.0) (60:40) | Acetonitrile (MeCN) / Water / Phosphoric Acid |

| Detection | UV | UV, MS-compatible (with formic acid) |

| Application | Identification and Quantification | Separation and Pharmacokinetics |

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. oregonstate.edu While HPLC separates the compound from other components in a mixture, the mass spectrometer provides two critical pieces of information: the molecular weight and a unique fragmentation pattern.

The PubChem database contains mass spectrometry data for the this compound cation (C₂₃H₃₁N₂O⁺), noting its analysis by LC-MS using a Quadrupole Time-of-Flight (Q-TOF) instrument. nih.gov This high-resolution technique allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For this compound, fragmentation would likely involve cleavage at the α-carbon relative to the nitrogen atom of the azepane ring, a common pathway for amines. researchgate.net This powerful combination of liquid chromatography for separation and mass spectrometry for detection allows for the reliable identification and quantification of this compound, even at trace levels in complex non-human samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

This compound as a Standard or Reference Compound in Chemical Biology

In chemical biology and pharmaceutical analysis, reference standards are highly purified and well-characterized compounds that serve as a benchmark for analytical measurements. nmrdb.org They are crucial for method validation, instrument calibration, and ensuring the accuracy and reproducibility of experimental results.

This compound, often in the form of its salt buzepide methiodide, can serve as such a reference compound. mimedb.org Its use has been documented in the development of HPLC methods where a standard solution of buzepide methyl iodide was prepared for the quantitative determination of the compound in pharmaceutical preparations. mimedb.org

As a reference standard, this compound is used to:

Qualitatively identify the compound in a sample by comparing retention times in chromatography or spectral data.

Quantitatively determine the concentration of the compound by creating a calibration curve from standards of known concentration. lookchemmall.com

Validate analytical methods by assessing parameters such as accuracy, precision, linearity, and specificity.

The availability of a well-characterized reference standard for this compound is essential for any research involving its quantification or identification in complex biological systems, ensuring that the data generated is reliable and accurate.

Integration of this compound Studies in Drug Discovery Research Pipelines (conceptual, excluding clinical phases)

The journey of a chemical compound from initial discovery to a potential therapeutic candidate is a complex, multi-stage process. For a compound like this compound, also known as metazepium, its integration into a drug discovery pipeline involves a systematic evaluation of its biological activity, chemical properties, and potential therapeutic applications. nih.gov As a known cholinergic antagonist, its development path would conceptually follow the established framework for agents targeting cholinergic receptors, particularly muscarinic receptors. globenewswire.comglobaldata.com This process, prior to any human trials, is focused on rigorous preclinical assessment.

Target Identification and Validation

The initial step in the drug discovery pipeline is to identify and validate a biological target associated with a specific disease. frontiersin.orggraphwise.ai For this compound, its established activity as a cholinergic antagonist provides a clear starting point. The primary targets would be the family of muscarinic acetylcholine (B1216132) receptors (M1-M5), which are implicated in a wide range of physiological processes and diseases. plos.orgresearchgate.net The research objective at this stage is to confirm which of these receptor subtypes the compound interacts with and to what degree. This validation phase would involve:

Receptor Binding Assays: In vitro assays using cell lines expressing specific human muscarinic receptor subtypes (M1-M5) to determine the binding affinity of this compound for each receptor. researchgate.net

Functional Assays: Cellular assays to determine whether the compound acts as an antagonist (blocking the receptor's activation by acetylcholine) or has any other effect. This could involve measuring downstream signaling events, such as changes in intracellular calcium levels. plos.org

Literature and Database Mining: Comprehensive analysis of existing scientific literature and databases to correlate muscarinic receptor antagonism with specific disease pathologies, such as functional intestinal disorders or conditions requiring antispasmodic intervention. drugdiscoverytoday.com

Lead Discovery and Optimization

Once a target is validated, the pipeline moves to identifying and optimizing a "lead" compound. Assuming this compound is a hit from an initial screen, the lead optimization phase aims to improve its properties. This involves synthesizing and testing numerous analogs to enhance potency, selectivity, and drug-like characteristics while minimizing potential off-target effects. biosolveit.denih.gov The insertion of a methyl group, as in this compound, is a common medicinal chemistry strategy used to modulate a compound's conformational behavior, binding affinity, and metabolic stability. nih.gov

Advanced analytical methodologies are critical during this phase for the characterization and analysis of these newly synthesized analogs. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and various electrochemical methods would be employed for purification, quantification, and stability assessment of each new chemical entity. frontiersin.org

Table 1: Conceptual Application of Analytical Techniques in Lead Optimization of this compound Analogs

| Analytical Technique | Application in Lead Optimization | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of synthesized analogs. | Ensures that biological assays are performed on compounds of known purity and concentration. |

| Mass Spectrometry (MS) | Structural confirmation of new analogs. | Verifies the molecular weight and structure of synthesized compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of analogs. | Determines the precise chemical structure and conformation, crucial for understanding structure-activity relationships (SAR). researchgate.net |

| Differential Pulse Voltammetry (DPV) | Electrochemical characterization. | Can be used as a rapid screening method to study redox properties and potential interactions. |

| In Vitro Dissolution Assays | Assessment of solubility. | Determines the solubility of analogs, a key parameter for predicting oral bioavailability. |

Preclinical Development: In Vitro and In Vivo Profiling

After a lead candidate with a promising profile is selected, it enters preclinical development. This stage involves extensive in vitro and in vivo testing to build a comprehensive understanding of the compound's biological effects. frontiersin.orgresearchgate.net

In Vitro Studies: These studies use cell cultures and isolated tissues to probe the mechanism of action in greater detail. For a cholinergic antagonist like this compound, this would include testing its effects on cells and tissues from various organs to predict its therapeutic window and potential side effects. plos.orgfrontiersin.org For example, its anticholinergic effects would be compared across different isolated tissues, such as guinea-pig atria, to correlate receptor binding with functional antagonism. nih.gov

In Vivo Studies: Animal models are used to evaluate the compound's efficacy and pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted). uq.edu.au For this compound, this would involve administering the compound to rodent models to assess its ability to inhibit acetylcholine-induced effects, such as bronchoconstriction or intestinal spasms. researchgate.netnih.gov These studies are essential to understand how the compound behaves in a whole organism before it can ever be considered for clinical trials. frontiersin.org

Table 2: Conceptual Preclinical Research Plan for this compound

| Research Stage | Study Type | Objective | Key Endpoints |

| Target Validation | In Vitro Binding Assay | Determine affinity for muscarinic receptor subtypes (M1-M5). | Ki (inhibition constant) values for each receptor subtype. |

| Lead Optimization | Structure-Activity Relationship (SAR) | Synthesize and test analogs to improve potency and selectivity. | IC50/EC50 values in functional assays; receptor selectivity ratios. |

| Preclinical: In Vitro | Isolated Tissue Models (e.g., gut, bladder) | Evaluate functional antagonism in relevant tissues. | Inhibition of agonist-induced muscle contraction. |

| Preclinical: In Vivo | Pharmacokinetic (PK) Studies in Rodents | Determine absorption, distribution, metabolism, and excretion (ADME) profile. | Half-life, bioavailability, clearance rate, major metabolites. |

| Preclinical: In Vivo | Disease Models (e.g., chemically-induced intestinal hypermotility) | Assess efficacy in a relevant animal model of disease. | Reduction in disease-specific symptoms (e.g., decreased gastrointestinal transit time). |

The integration of these studies into a coherent pipeline allows researchers to build a data package that systematically characterizes the potential of a compound like this compound. nih.gov Each stage provides critical information that informs the decision to advance the compound to the next, more complex and resource-intensive phase of research. researchgate.net

Q & A

Q. What validated synthetic routes exist for N-Methyl Buzepide, and how can experimental reproducibility be ensured?

To synthesize this compound, researchers should prioritize peer-reviewed protocols that detail reaction conditions (solvent, temperature, catalysts) and stoichiometric ratios. Experimental sections must include:

- Step-by-step procedures for synthesis and purification (e.g., column chromatography, recrystallization).

- Characterization data : NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry .

- Verification of known compounds : Cross-reference spectral data with literature; for novel intermediates, provide full analytical evidence .

Reproducibility Tip: Deposit raw spectral data in supplementary materials with metadata (e.g., instrument models, software versions) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Adopt a systematic approach:

- Stability studies : Expose the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C) over 1–6 months.

- Analytical methods : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products .

- Data reporting : Tabulate stability metrics (e.g., % purity loss, degradation kinetics) with error margins .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s pharmacological activity?

Design assays based on target specificity:

- Binding affinity : Radioligand displacement assays (e.g., IC₅₀ determination) with positive/negative controls .

- Functional activity : Use cell-based models (e.g., cAMP accumulation, calcium flux) to assess receptor agonism/antagonism.

- Statistical rigor : Report n-values, p-values, and confidence intervals; validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

- Cross-validate methods : Compare results from orthogonal techniques (e.g., SPR vs. fluorescence polarization).

- Structural analysis : Perform molecular docking studies to identify binding motifs and validate with mutagenesis .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., buffer composition, cell lines) .

Q. What strategies optimize this compound’s in vivo bioactivity while minimizing metabolic clearance?

Integrate structure-activity relationship (SAR) and ADMET profiling:

- SAR modifications : Introduce halogen atoms or steric hindrance to block metabolic hotspots (e.g., cytochrome P450 sites).

- Pharmacokinetic studies : Measure plasma half-life in rodent models and correlate with in vitro microsomal stability data.

- Data visualization : Use heatmaps to highlight correlations between structural modifications and bioavailability .

Q. How can mixed-methods research designs address gaps in understanding this compound’s mechanism of action?

Example scenario:

- Quantitative question : “Does this compound dose-dependently inhibit Receptor X in primary neurons (IC₅₀)?”

- Qualitative question : “What conformational changes in Receptor X underlie the compound’s inhibitory effects?”

- Integration : Pair patch-clamp electrophysiology (quantitative) with cryo-EM structural data (qualitative) .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Q. How should researchers manage large datasets from high-throughput screening of this compound analogs?

- Data curation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Supplementary materials : Include raw screening data (e.g., Excel/CSV files) with metadata on assay conditions .

Tables for Methodological Reference

| Parameter | Recommended Practice | Evidence Source |

|---|---|---|

| Synthetic reproducibility | Full spectral data + instrument metadata | |

| Pharmacological IC₅₀ | ≥3 replicates, ANOVA with post-hoc tests | |

| Structural visualization | 2–3 key compounds in graphical abstracts | |

| Ethical reporting | IACUC protocol numbers in methods section |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.